1,4-dinonylbenzene molecular structure and mass spectrometry
An In-Depth Technical Guide to the Molecular Structure and Mass Spectrometric Analysis of 1,4-Dinonylbenzene Introduction Long-chain alkylbenzenes (LABs) are a significant class of organic compounds, serving as crucial i...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Molecular Structure and Mass Spectrometric Analysis of 1,4-Dinonylbenzene
Introduction
Long-chain alkylbenzenes (LABs) are a significant class of organic compounds, serving as crucial intermediates in the production of detergents, surfactants, and lubricating oil additives. Within this class, 1,4-dinonylbenzene represents a key archetype, characterized by a central aromatic ring disubstituted with long alkyl chains. The precise characterization of its molecular structure and the elucidation of its behavior under mass spectrometric analysis are paramount for quality control, impurity profiling, and advanced materials research.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of 1,4-dinonylbenzene. Moving beyond a simple recitation of data, this document delves into the causal mechanisms behind its structural properties and provides a predictive framework for its mass spectrometric fragmentation. We will explore its isomerism, detail a robust analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS), and interpret the resulting mass spectrum based on established principles of ion chemistry.
Part 1: Molecular Structure and Physicochemical Properties
The structure of 1,4-dinonylbenzene consists of a planar benzene ring substituted at the para-positions (carbons 1 and 4) with two nonyl (C₉H₁₉) groups. This arrangement imparts both aromatic and aliphatic characteristics to the molecule, dictating its physical properties and chemical reactivity.
Isomerism
It is critical to understand that "dinonylbenzene" can refer to several isomers, which can be broadly categorized in two ways:
Positional Isomerism on the Benzene Ring : The two nonyl groups can be attached to the benzene ring in three different arrangements:
1,2- (ortho-) dinonylbenzene : Substituents on adjacent carbons.
1,3- (meta-) dinonylbenzene : Substituents separated by one carbon.
1,4- (para-) dinonylbenzene : Substituents on opposite carbons. This guide focuses on the para-isomer due to its symmetric structure, which simplifies spectral analysis.
Structural Isomerism of the Nonyl Chains : The term "nonyl" can represent various nine-carbon alkyl isomers (e.g., n-nonyl, isononyl, necinonyl). The branching of these alkyl chains can subtly influence fragmentation patterns in mass spectrometry, although the primary cleavage mechanisms remain consistent. For the purpose of this guide, we will assume linear n-nonyl chains unless otherwise specified.
Caption: Figure 1. Positional isomers of dinonylbenzene (R = C₉H₁₉).
Physicochemical Data
The fundamental properties of 1,4-dinonylbenzene are summarized below. The molecular weight is a critical parameter for mass spectrometry, as it determines the mass-to-charge ratio (m/z) of the molecular ion.
Property
Value
Molecular Formula
C₂₄H₄₂
Molecular Weight
330.6 g/mol
Monoisotopic Mass
330.328651 Da
Structure
Benzene ring with two C₉H₁₉ chains at positions 1 and 4
Part 2: Mass Spectrometric Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic molecules. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture, making GC-MS the gold standard for analyzing compounds like 1,4-dinonylbenzene.
Experimental Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis begins with the separation of the analyte via GC, followed by its introduction into the mass spectrometer for ionization, mass analysis, and detection.
Protocols & Analytical Methods
Method
Application Notes & Protocols: Catalytic Pathways for the Selective Synthesis of 1,4-Dinonylbenzene
Abstract This technical guide provides a comprehensive examination of the catalytic strategies for the selective synthesis of 1,4-dinonylbenzene, a dialkylated aromatic compound with applications as a specialty chemical...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive examination of the catalytic strategies for the selective synthesis of 1,4-dinonylbenzene, a dialkylated aromatic compound with applications as a specialty chemical intermediate. The primary challenge in its synthesis is achieving high regioselectivity for the para-isomer while minimizing the formation of ortho- and meta-isomers and preventing polyalkylation. This document details the foundational principles of Friedel-Crafts alkylation and contrasts traditional homogeneous catalysts with modern, shape-selective heterogeneous catalysts. The core of this guide is a detailed protocol for the synthesis of 1,4-dinonylbenzene using a shape-selective H-Beta zeolite catalyst, offering a greener and more efficient alternative to classical methods. We provide in-depth explanations for experimental choices, step-by-step procedures, characterization techniques, and data interpretation to equip researchers and chemical development professionals with a robust framework for producing this target molecule with high purity and yield.
Theoretical Background: The Challenge of Selective Dialkylation
The synthesis of dialkylbenzenes is most commonly achieved through the Friedel-Crafts alkylation, a cornerstone of organic chemistry for forming carbon-carbon bonds on an aromatic ring.[1][2] The reaction proceeds via electrophilic aromatic substitution, where an alkylating agent (e.g., an alkene or alkyl halide) is activated by a catalyst to form a carbocation or a related electrophilic species, which then attacks the electron-rich benzene ring.[3]
The synthesis of 1,4-dinonylbenzene involves a two-step alkylation process:
Monoalkylation: Benzene is reacted with nonene to form nonylbenzene.
Dialkylation: The resulting nonylbenzene undergoes a second alkylation with another molecule of nonene to yield dinonylbenzene.
Several challenges arise from this process:
Isomeric Control: The first nonyl group is an activating, ortho, para-directing substituent.[4] This means the second alkylation can occur at the ortho (1,2-), meta (1,3-), or para (1,4-) positions. Achieving high selectivity for the desired 1,4-isomer is non-trivial, as the formation of a mixture of isomers complicates purification and reduces the yield of the target compound.
Polyalkylation: The mono-alkylated product, nonylbenzene, is more reactive than benzene itself due to the electron-donating nature of the alkyl group.[3] This increased reactivity can lead to further alkylation, producing tri- and tetra-nonylbenzenes, which are undesirable byproducts.
Carbocation Rearrangement: When using primary alkyl halides or certain alkenes, the initially formed carbocation can rearrange to a more stable secondary or tertiary carbocation, leading to branched alkyl chains on the benzene ring.[3] Using linear alpha-olefins like 1-nonene helps to favor the formation of linear alkylbenzenes, which are important for applications like biodegradable detergents.[5][6]
The key to overcoming these challenges, particularly for achieving high para-selectivity, lies in the choice of catalyst.
Historically, Friedel-Crafts alkylations were performed using strong Lewis acid catalysts like aluminum chloride (AlCl₃) or hazardous liquid Brønsted acids like hydrofluoric acid (HF).[5][7]
Mechanism: These catalysts are highly effective at activating the alkylating agent. For example, AlCl₃ coordinates with an alkyl halide to generate a carbocation, which then acts as the electrophile.[2]
Limitations:
Poor Selectivity: Homogeneous catalysts operate in the liquid phase without steric constraints, typically yielding a thermodynamic mixture of ortho, meta, and para isomers.
Environmental and Safety Hazards: HF is highly corrosive and toxic, while AlCl₃ requires stoichiometric amounts and generates significant acidic waste during aqueous workup.[7]
Catalyst Recovery: These catalysts are consumed in the reaction workup and cannot be easily recovered or reused.
While historically significant, these methods are now largely superseded in industrial applications by more sustainable and selective heterogeneous systems.
The advent of solid acid catalysts, particularly zeolites, has revolutionized the production of linear alkylbenzenes.[8][9] Zeolites are crystalline microporous aluminosilicates with a well-defined pore structure and strong Brønsted acid sites.[10]
Mechanism of Shape Selectivity: The catalytic activity is confined within the zeolite's pores, which are of molecular dimensions. This environment imposes steric constraints on the transition states of the reaction. The formation of the bulkier ortho- and meta- dinonylbenzene transition states is sterically hindered within the pores of appropriately sized zeolites, while the more linear para- isomer can form and diffuse out of the pores more readily.[11] This phenomenon, known as "product selectivity," is the key to achieving high 1,4-isomer yields.
The diagram below illustrates this principle.
Caption: Fig 1. Concept of Zeolite Shape-Selectivity.
Several zeolites are effective for this type of reaction, with their performance depending on pore size, dimensionality of the channel system, and acid site density.
Catalyst Type
Pore Size (Å)
Channel System
Key Advantages for Dialkylation
H-Beta (BEA)
~6.6 x 6.7, 5.6 x 5.6
3-D, large pores
Excellent activity and selectivity for bulky molecules; the 3-D channel system reduces deactivation by coking.[8][12]
H-Y (FAU)
~7.4
3-D, large pores
High activity, but its larger "supercages" can sometimes lead to lower para-selectivity compared to H-Beta.[9][13]
Mordenite (MOR)
~6.5 x 7.0, 2.6 x 5.7
1-D, large pores
High shape-selectivity due to its 1-D channel structure, but can be more prone to deactivation by pore blockage.[9][12]
For the synthesis of 1,4-dinonylbenzene, H-Beta zeolite offers an excellent balance of high activity, good para-selectivity, and robust stability, making it the catalyst of choice for our detailed protocol.[8][14]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the selective synthesis of 1,4-dinonylbenzene using H-Beta zeolite.
Protocol 1: Synthesis using H-Beta Zeolite
Safety Precautions:
All procedures should be performed in a well-ventilated chemical fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Benzene is a known carcinogen and is flammable. Handle with extreme care. 1-Nonene is flammable.
Synthesis and Application of p-Dinonylbenzene Sulfonic Acid and Its Derivatives: A Technical Guide
Introduction: The Versatility of Long-Chain Alkylbenzene Sulfonates Long-chain alkylbenzene sulfonic acids and their derivatives represent a critical class of amphiphilic molecules, bridging the gap between hydrophobic a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Versatility of Long-Chain Alkylbenzene Sulfonates
Long-chain alkylbenzene sulfonic acids and their derivatives represent a critical class of amphiphilic molecules, bridging the gap between hydrophobic and hydrophilic domains. Their unique molecular architecture, featuring a lipophilic alkyl-substituted aromatic ring and a polar sulfonic acid headgroup, imparts valuable surfactant properties. While the shorter-chain dodecylbenzene sulfonic acid is a cornerstone of the detergent industry, higher homologues like p-dinonylbenzene sulfonic acid (DNBSA) offer enhanced oil solubility and thermal stability, making them indispensable in specialized industrial applications such as lubricants, coatings, and as corrosion inhibitors.[1] For the pharmaceutical scientist and drug development professional, understanding the synthesis and properties of these molecules opens avenues for their application as catalysts in the synthesis of active pharmaceutical ingredients (APIs), for improving the solubility and bioavailability of drug candidates through salt formation, and as specialized excipients in formulation development.[2]
This technical guide provides a comprehensive overview of the synthesis of p-dinonylbenzene sulfonic acid, starting from the alkylation of benzene, followed by sulfonation, and subsequent derivatization to form various salts. We will delve into the causality behind the experimental choices and provide detailed, field-proven protocols.
Part 1: Synthesis of the Precursor - p-Dinonylbenzene
The synthesis of p-dinonylbenzene is typically achieved through a Friedel-Crafts alkylation of benzene with nonene.[3][4][5] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[4][6]
The Chemistry Behind the Choice: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation proceeds via the formation of a carbocation or a polarized complex from the alkene (nonene) in the presence of the Lewis acid catalyst. This electrophile is then attacked by the electron-rich benzene ring. A key challenge in this synthesis is controlling the degree and position of alkylation. The introduction of the first nonyl group activates the benzene ring, making it more susceptible to further alkylation.[7] This can lead to a mixture of mono-, di-, and poly-alkylated products. To favor the formation of dinonylbenzene, the stoichiometry of the reactants is crucial. Using a molar excess of the alkylating agent (nonene) relative to benzene will drive the reaction towards dialkylation.
Controlling the isomeric distribution (ortho, meta, para) of the dinonyl groups is another important consideration. The para isomer is often the desired product due to its linear geometry, which can be advantageous in certain applications. The use of bulky catalysts and specific reaction temperatures can influence the regioselectivity of the reaction.
Experimental Protocol: Synthesis of p-Dinonylbenzene
Materials:
Reagent/Material
CAS Number
Molar Mass ( g/mol )
Quantity
Notes
Benzene
71-43-2
78.11
(Specify)
Anhydrous, high purity
Nonene (propylene trimer)
27215-95-8
126.24
(Specify, e.g., 2.2 eq)
Anhydrous
Aluminum chloride (AlCl₃)
7446-70-0
133.34
(Specify, e.g., 0.1 eq)
Anhydrous, powdered
Dichloromethane (DCM)
75-09-2
84.93
(Specify)
Anhydrous, as solvent
Hydrochloric acid (HCl)
7647-01-0
36.46
1 M solution
For quenching
Sodium bicarbonate (NaHCO₃)
144-55-8
84.01
Saturated solution
For neutralization
Anhydrous magnesium sulfate (MgSO₄)
7487-88-9
120.37
(Specify)
For drying
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous dichloromethane and powdered anhydrous aluminum chloride. Cool the flask to 0-5 °C in an ice bath.
Addition of Reactants: Slowly add benzene to the stirred suspension. From the dropping funnel, add nonene dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel.
Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and a saturated solution of sodium bicarbonate.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification: The crude product, a mixture of dinonylbenzene isomers, can be purified by fractional distillation under reduced pressure to isolate the p-dinonylbenzene isomer.
Workflow for the Synthesis of p-Dinonylbenzene
Caption: Workflow for the synthesis of p-dinonylbenzene.
Part 2: Synthesis of p-Dinonylbenzene Sulfonic Acid
The sulfonation of p-dinonylbenzene is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the aromatic ring.[8] The choice of sulfonating agent is critical to achieve high yield and avoid side reactions.
The Chemistry Behind the Choice: Aromatic Sulfonation
Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfuric acid.[8][9] Fuming sulfuric acid, a solution of sulfur trioxide (SO₃) in sulfuric acid, is a particularly effective sulfonating agent.[9][10] The electrophile in this reaction is believed to be protonated sulfur trioxide (+SO₃H) or SO₃ itself.[9] The reaction is typically reversible, but using a concentrated sulfonating agent drives the equilibrium towards the formation of the sulfonic acid.[8][9]
Experimental Protocol: Synthesis of p-Dinonylbenzene Sulfonic Acid
Materials:
Reagent/Material
CAS Number
Molar Mass ( g/mol )
Quantity
Notes
p-Dinonylbenzene
(Varies by isomer)
330.59
(Specify)
From Part 1
Fuming sulfuric acid (Oleum, 20% SO₃)
8014-95-7
Variable
(Specify, e.g., 1.1 eq)
Highly corrosive
Dichloromethane (DCM)
75-09-2
84.93
(Specify)
Anhydrous, as solvent
Ice
N/A
N/A
Sufficient
For quenching
Procedure:
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-dinonylbenzene in anhydrous dichloromethane. Cool the flask to 0-5 °C in an ice bath.
Addition of Sulfonating Agent: Slowly add fuming sulfuric acid dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
Workup: Carefully pour the reaction mixture over crushed ice with stirring to quench the reaction.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 times). Combine the organic layers.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude p-dinonylbenzene sulfonic acid. The product is often a viscous, dark liquid and can be used in the next step without further purification.
Workflow for the Sulfonation of p-Dinonylbenzene
Caption: Workflow for the sulfonation of p-dinonylbenzene.
Part 3: Synthesis of p-Dinonylbenzene Sulfonic Acid Derivatives
The acidic proton of the sulfonic acid group can be readily replaced to form a variety of salts. Metal and amine salts are common derivatives with tailored properties. For instance, metal salts are often used in lubricant formulations, while amine salts can have applications as dispersants.[11][12]
The Chemistry Behind the Choice: Neutralization
The formation of sulfonic acid salts is a straightforward acid-base neutralization reaction. The p-dinonylbenzene sulfonic acid is treated with a suitable base, such as a metal hydroxide, oxide, carbonate, or an amine.[11] The choice of the base determines the resulting salt and its properties.
Experimental Protocol: Synthesis of a Metal Salt of p-Dinonylbenzene Sulfonic Acid (e.g., Calcium Salt)
Materials:
Reagent/Material
CAS Number
Molar Mass ( g/mol )
Quantity
Notes
p-Dinonylbenzene sulfonic acid
N/A
410.65
(Specify)
From Part 2
Calcium hydroxide (Ca(OH)₂)
1305-62-0
74.09
(Specify, e.g., 0.5 eq)
Toluene or other suitable solvent
108-88-3
92.14
(Specify)
Water
7732-18-5
18.02
Small amount
To facilitate reaction
Procedure:
Reaction Setup: In a round-bottom flask, dissolve the crude p-dinonylbenzene sulfonic acid in toluene.
Neutralization: Add a slurry of calcium hydroxide in a small amount of water to the sulfonic acid solution with vigorous stirring.
Reaction and Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water. The reaction is complete when no more water is collected.
Isolation: Cool the reaction mixture and filter to remove any unreacted calcium hydroxide. The solvent can be removed under reduced pressure to yield the calcium salt of p-dinonylbenzene sulfonic acid, often as a solution in a carrier oil if used in the reaction.
Workflow for the Synthesis of a Metal Salt Derivative
Caption: Workflow for synthesizing a metal salt of DNBSA.
Applications in Research and Drug Development
While p-dinonylbenzene sulfonic acid and its derivatives are predominantly used in industrial applications, their physicochemical properties are of interest to pharmaceutical scientists.
As Catalysts: Like other aromatic sulfonic acids, DNBSA can act as a strong acid catalyst in organic synthesis, particularly in reactions requiring a non-aqueous, acidic environment. Its high molecular weight and oil solubility make it suitable for reactions in non-polar media.[2]
In Drug Formulation: The surfactant properties of DNBSA derivatives can be exploited in drug formulations. They can act as emulsifiers for oil-in-water or water-in-oil formulations, or as solubilizing agents for poorly water-soluble APIs.
API Salt Formation: The formation of sulfonate salts of basic drug molecules is a common strategy to improve their solubility, stability, and bioavailability.[13] While smaller sulfonic acids like mesylate and tosylate are more common, the use of a bulky, lipophilic counter-ion like dinonylbenzene sulfonate could be explored for creating novel drug-ion pairs for specialized delivery systems, such as lipid-based formulations.
It is important to note that the toxicological profile of p-dinonylbenzene sulfonic acid and its derivatives would need to be thoroughly evaluated before any application in pharmaceutical formulations.
References
Organic Syntheses Procedure. p-DINITROBENZENE. Available from: [Link]
King Industries, Inc. (1956). Dinonylnaphthalene sulfonates and process of producing same. U.S.
King Industries, Inc. (1990). Dinonylnaphthalene sulfonic acid and derivatives thereof as dispersants in high solids coatings. U.S.
PrepChem.com. Synthesis of p-divinylbenzene. Available from: [Link]
LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]
Chen, Q. Y., et al. (2003). Synthesis of p, p'-divinylazobenzene. Di Yi Jun Yi Da Xue Xue Bao, 23(3), 273-6.
Organic Chemistry Portal. Friedel-Crafts Alkylation. Available from: [Link]
Wikipedia. Aromatic sulfonation. Available from: [Link]
LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene. Available from: [Link]
Chemistry Steps. Sulfonation of Benzene. Available from: [Link]
Fang, Y., et al. (2020). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Medicinal Chemistry Research, 29, 1-17.
European Patent Office. (1988).
Capital Resin Corporation. (2024). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Available from: [Link]
Lumen Learning. The Nitration and Sulfonation of Benzene. Available from: [Link]
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available from: [Link]
MDPI. (2021). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Polymers, 13(15), 2488.
Wikipedia. Dinonylnaphthylsulfonic acid. Available from: [Link]
Future4200. (2020). Synthesis of p-divinylbenzene. Available from: [Link]
Cordaro, M., et al. (2018). Therapeutic potential of dinitrobenzene sulfonic acid (DNBS)-induced colitis in mice by targeting IL-1β and IL-18. Biochemical Pharmacology, 155, 366-377.
Elder, D. P., et al. (2009). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 61(3), 267-281.
Wiley Online Library. (2023). Synthesis of Sulfonic Acid Salts and Sulfonic Acids by Advanced Cross‐Coupling Reaction of Vinyl Sulfonates. Chemistry – A European Journal, 29(71), e202302891.
Technical Support Center: Troubleshooting Isomer Separation of Dinonylbenzene Mixtures
Welcome to our dedicated support resource for researchers and scientists tackling the complex challenge of separating dinonylbenzene (DNB) isomers. This guide provides in-depth, experience-driven answers to common issues...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated support resource for researchers and scientists tackling the complex challenge of separating dinonylbenzene (DNB) isomers. This guide provides in-depth, experience-driven answers to common issues encountered during the chromatographic analysis of these high-boiling point aromatic compounds. Our focus is on providing not just steps, but the underlying scientific principles to empower you to make informed decisions in your method development.
Part 1: Gas Chromatography (GC) - The Primary Analytical Tool
Gas chromatography is the most powerful and widely used technique for separating volatile and semi-volatile compounds like dinonylbenzene isomers.[1] Separation is primarily driven by differences in boiling points and interactions with the stationary phase. However, the subtle structural differences between DNB isomers make their resolution a significant challenge.
Q1: My chromatogram shows a single, broad peak for DNB. How can I confirm my isomers are co-eluting?
A1: Confirming co-elution is the critical first step before attempting to optimize your method. A perfectly symmetrical peak can still hide multiple unresolved compounds.[2] Here is a systematic approach to diagnosis:
Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often manifest as subtle shoulders on the main peak, or they can cause significant peak broadening or asymmetry (tailing or fronting).[2][3] A sudden discontinuity, or "shoulder," is a strong indicator of an underlying unresolved peak.[2]
Mass Spectrometric Analysis (if using GC-MS): A mass spectrometer is your most powerful tool for diagnosing co-elution.
Scan Across the Peak: Acquire mass spectra at different points across the peak (the beginning, the apex, and the end). If the mass spectra change, it definitively indicates the presence of more than one compound.[3]
Extracted Ion Chromatograms (EICs): While structural isomers have the same molecular weight, their fragmentation patterns in Electron Ionization (EI) may have slight differences in the relative abundance of certain fragment ions.[3] Plotting the EICs for unique or characteristic fragment ions can sometimes reveal multiple, slightly offset peaks that are hidden within the total ion chromatogram (TIC).[3]
Q2: I've confirmed co-elution. What are the fundamental chromatographic parameters I need to adjust?
A2: To resolve co-eluting peaks, you must improve the chromatographic resolution (Rs). The resolution is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k) .[3]
Selectivity (α): This is the most critical factor for isomer separation. It describes the ability of the chromatographic system (most importantly, the stationary phase) to differentiate between the isomers based on their chemical and physical properties.[4][5] Changing selectivity is the most effective way to separate closely eluting compounds.
Efficiency (N): This relates to the narrowness of the peaks. A more efficient column produces sharper peaks, which are easier to resolve. Efficiency is primarily influenced by column length, internal diameter, and carrier gas velocity.
Retention Factor (k): This is a measure of how long an analyte is retained on the column. Increasing retention time can sometimes improve resolution, but it is often the least effective parameter to adjust on its own and leads to longer run times.
The relationship between these parameters is visualized in the diagram below.
Caption: Interrelationship of core GC parameters impacting resolution.
Q3: Which GC column (stationary phase) is best suited for separating dinonylbenzene isomers?
A3: The choice of the stationary phase is the most important decision you will make.[5] The goal is to select a phase that interacts differently with the various DNB isomers. For aromatic compounds, leveraging π-π interactions is key.
Stationary Phase Type
Common Name(s)
Separation Principle & Use Case
Non-Polar
100% Dimethylpolysiloxane
Separates primarily based on boiling point. Good starting point, but may not resolve isomers with very similar boiling points.[5]
Intermediate Polarity
5% Diphenyl - 95% Dimethylpolysiloxane
Highly Recommended. The phenyl groups introduce π-π interactions, which enhance selectivity for aromatic compounds like DNB isomers.[5]
Intermediate Polarity (High Phenyl)
50% Diphenyl - 50% Dimethylpolysiloxane
Offers even stronger π-π interactions. Very effective for separating aromatic isomers that are difficult to resolve on a 5% phenyl phase.[5]
Specialty Phases
Nematic Liquid Crystal Phases
These phases provide separation based on molecular shape and rigidity. They have shown unique selectivity for separating rigid isomers like substituted benzenes and are worth considering for very challenging separations.[6]
Expert Insight: For dinonylbenzene mixtures, begin with a 5% diphenyl-95% dimethylpolysiloxane column. If co-elution persists, moving to a 50% diphenyl phase is the most logical next step to enhance selectivity.
Q4: How should I optimize my oven temperature program for better resolution?
A4: Temperature programming is a powerful tool for separating complex mixtures with a wide range of boiling points.[7][8] It allows for the elution of all compounds in a reasonable time while maintaining good resolution. Changing the temperature program alters both retention time and selectivity.[9] An increase of approximately 30°C can cut retention time in half.[7][9]
A lower start temperature increases the interaction time of more volatile components with the stationary phase at the beginning of the column.
Ramp Rate
Decrease (e.g., from 15°C/min to 5°C/min)
Generally improves resolution for all compounds.[3][10]
A slower ramp rate gives each isomer more time to interact with the stationary phase as it moves through the column, allowing for better differentiation.
Final Temperature
Increase / Hold Time
Ensure elution of high-boiling isomers.
A sufficiently high final temperature and hold time are necessary to elute all components from the column and prevent carryover.[3]
Experimental Protocol: Optimizing a GC Temperature Program for DNB Isomers
This protocol provides a systematic approach to developing a temperature program for a complex DNB mixture.
Sample Preparation:
Prepare a 100 µg/mL solution of the dinonylbenzene mixture in a high-purity solvent such as hexane or toluene.
Transfer the solution to a 1.5 mL glass autosampler vial.[5]
Initial GC Conditions (Scouting Run):
GC System: Standard GC with a split/splitless injector and Flame Ionization Detector (FID) or Mass Spectrometer (MS).[5]
Column: 5% Diphenyl - 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Injector: 280°C, 1 µL injection, Split ratio 50:1.
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Oven Program (Scouting):
Initial Temp: 100°C, hold for 1 min.
Ramp: 20°C/min to 320°C.
Final Hold: Hold at 320°C for 5 minutes.
Detector (FID): 320°C.
Analysis and Optimization:
Evaluate the Scouting Run: Identify the temperature at which the first and last DNB isomers elute. Note the overall resolution.
Optimize the Ramp Rate: Decrease the ramp rate to 10°C/min and re-run. Observe the change in resolution. If separation improves, try an even slower rate (e.g., 5°C/min). The optimal ramp rate is often around 10°C per column hold-up time.[9]
Adjust Initial Temperature: If early eluting isomers are poorly resolved, lower the initial temperature to 60-80°C.[3] This will increase their retention and improve separation at the start of the chromatogram.
Refine the Program: Consider using multiple ramps. A slow ramp through the region where the DNB isomers elute, followed by a faster ramp to clean the column, can significantly improve resolution while minimizing run time.
Part 2: High-Performance Liquid Chromatography (HPLC) - An Alternative Approach
Q5: GC is not providing adequate separation. When should I consider using HPLC?
A5: While GC is the primary tool, HPLC can be a powerful alternative, especially when leveraging different separation mechanisms. Consider HPLC if:
You have exhausted GC optimization (different columns, extensive temperature programming) without success.
The DNB isomers are part of a mixture containing non-volatile or thermally labile compounds.
You want to exploit separation mechanisms other than volatility, such as shape selectivity or electronic interactions with an aromatic stationary phase.
Q6: What HPLC column and mobile phase combination should I start with for DNB isomers?
A6: For non-polar compounds like dinonylbenzene, a reversed-phase HPLC method is the standard approach.[11]
Column Selection: The choice of stationary phase is crucial for creating unique selectivity.
C18: A standard C18 column is a good starting point, separating primarily based on hydrophobicity.[11][12]
Phenyl-based Phases (Phenyl-Hexyl, Biphenyl):Highly Recommended. These columns are designed to separate aromatic compounds. They provide alternative selectivity through π-π interactions between the phenyl rings in the stationary phase and the benzene ring of the DNB isomers.[12][13]
Graphitic Carbon: Porous graphitic carbon (PGC) columns have shown excellent performance in resolving structural isomers of related compounds like nonylphenol, offering unique shape selectivity.[14]
Mobile Phase:
Solvents: Use a mixture of water and a water-miscible organic solvent like acetonitrile or methanol. Acetonitrile often provides sharper peaks and lower backpressure.[13][15]
Gradient Elution: An isocratic method is unlikely to resolve a complex isomer mixture. A shallow gradient (a slow, gradual increase in the organic solvent percentage) is crucial.[15] This gives the isomers more time to interact with the stationary phase, enhancing separation.[13]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting the separation of dinonylbenzene isomers.
Caption: Logical workflow for troubleshooting DNB isomer separation.
References
What Is Temperature Programming in Gas Chromatography? - Industry news - alwsci. (2023, February 3). Retrieved from [Link]
Temperature Programming for Better GC Results | Phenomenex. (2025, August 12). Retrieved from [Link]
Miyabe, K., & Takeuchi, S. (2000). Separation of aromatic isomers on cyclophane-bonded stationary phases. Journal of Chromatography A, 877(1-2), 61–69. Retrieved from [Link]
van Deursen, M., Beens, J., Janssen, H. G., & Cramers, C. (2000). Fast gas chromatography: The effect of fast temperature programming. Journal of Chromatography A, 878(2), 205–213. Retrieved from [Link]
Snow, N. H. (2020). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC North America, 38(3), 154-163. Retrieved from [Link]
Ghanem, E., & Al-Hariri, S. (2014). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Journal of Chromatographic Science, 52(4), 329-340. Retrieved from [Link]
GC Temperature Programming—10 Things You Absolutely Need to Know. (2025, November 26). Chromatography Today. Retrieved from [Link]
Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization. International Journal of Science and Research Archive, 2025, 16(02), 324-331. Retrieved from [Link]
Davis, A. (2021). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama. Retrieved from [Link]
Discussion on ResearchGate. (2013, March 6). What do I need to do for a better separation of isomers co-eluting in GC-MS? Retrieved from [Link]
Nanospace Engineering for C8 Aromatic Isomer Separation. ACS Nano. (2025, January 6). Retrieved from [Link]
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. Retrieved from [Link]
Co-Elution: How to Detect and Fix Overlapping Peaks. - Axion Labs (YouTube). (2025, July 3). Retrieved from [Link]
Yuan B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13, 674. Retrieved from [Link]
GC Troubleshooting Guide Poster - Agilent. Retrieved from [Link]
Field, J. A., Reed, R. L., & Sawyer, T. E. (1998). Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. Journal of Chromatography A, 819(1-2), 291-298. Retrieved from [Link]
Rubinstein, D., & Snyder, J. R. (1965). U.S. Patent No. 3,217,051. Washington, DC: U.S. Patent and Trademark Office.
Harvey, D. J., et al. (2010). Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallographic methods. Journal of Chromatography A, 1217(22), 3629–3637. Retrieved from [Link]
Development & Optimization of HPLC Method Course Outline. ResearchGate. Retrieved from [Link]
Optimization of the HPLC separation of metabolite position isomers. ResearchGate. Retrieved from [Link]
Bicchi, C., et al. (2021). Polydimethylsiloxane/divinylbenzene overcoated fiber and its application to extract and analyse wine volatile compounds by solid-phase microextraction and gas chromatography coupled to mass spectrometry: direct immersion, headspace or both? Journal of Chromatography A, 1651, 462295. Retrieved from [Link]
Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. ResearchGate. Retrieved from [Link]
G. Tzitza, et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9435-9444. Retrieved from [Link]
Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Analytical Chemistry, 88(21), 10513-10520. Retrieved from [Link]
Direct Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry for the Continuous Real-Time Trace Analysis of Benzene, Toluene, Ethylbenzene, and Xylenes in Ambient Air. ResearchGate. Retrieved from [Link]
A study of the ozonolysis of model lipids by electrospray ionization mass spectrometry. ResearchGate. Retrieved from [Link]
Combining Mass Spectrometry with Paternò–Büchi Reaction to Determine Double-Bond Positions in Lipids at the Single-Cell Level. Journal of the American Society for Mass Spectrometry, 32(1), 147-155. Retrieved from [Link]
Lipid Analysis by Mass Spectrometry coupled with Laser Light. Chemphyschem, 20(18), 2291-2305. Retrieved from [Link]
Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry. Analytica Chimica Acta, 1058, 60-67. Retrieved from [Link]
Advanced Chromatography Support Center: Resolving p-Dinonylbenzene Co-Elution
Welcome to the Technical Support Center. Analyzing large, hydrophobic alkylbenzenes like p-dinonylbenzene (C₂₄H₄₂) presents unique chromatographic challenges for researchers and drug development professionals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Analyzing large, hydrophobic alkylbenzenes like p-dinonylbenzene (C₂₄H₄₂) presents unique chromatographic challenges for researchers and drug development professionals. Due to its high boiling point and structural similarity to its ortho- and meta- isomers—as well as other matrix oligomers—co-elution is a frequent roadblock.
This guide provides a causality-driven approach to diagnosing and resolving these overlaps, ensuring your analytical methods remain self-validating and scientifically rigorous.
Diagnostic Workflow for Co-Elution
Before altering your method, you must accurately diagnose whether co-elution is occurring and identify its nature. Follow this logical escalation pathway:
Diagnostic workflow and resolution escalation for p-dinonylbenzene co-elution.
Troubleshooting FAQs
Q1: My p-dinonylbenzene peak looks perfectly symmetrical. How can I be certain it isn't hiding a co-eluting isomer?Answer: Perfect co-elution can mask itself as a single, symmetrical peak because there is no obvious geometric distortion like a shoulder or a tail[1]. To self-validate peak purity, you must evaluate the chemical data across the peak's width. If using GC-MS, extract the mass spectra at the upslope, apex, and downslope of the peak. If the fragmentation profile shifts—for example, if the ratios of specific fragment ions change—you are witnessing hidden co-elution[1]. Relying solely on Flame Ionization Detection (FID) without secondary confirmation leaves your data vulnerable to false purity claims.
Q2: I am currently using a 100% dimethylpolysiloxane (e.g., DB-1) column, and my ortho, meta, and para-dinonylbenzene isomers are co-eluting. What is the mechanistic reason, and how do I fix it?Answer: Non-polar stationary phases separate analytes almost exclusively based on dispersive (van der Waals) forces, which correlate directly with boiling points[2]. Because the positional isomers of dinonylbenzene have nearly identical boiling points, a 100% dimethylpolysiloxane phase lacks the chemical selectivity to differentiate them[3].
Solution: Switch to a stationary phase with a higher phenyl content, such as a 5% diphenyl/95% dimethylpolysiloxane (e.g., DB-5) or a 35%-50% diphenyl phase. The phenyl functional groups introduce
π−π
interactions, which interact differently with the specific steric arrangements of the ortho, meta, and para aromatic rings, thereby resolving the isomers[2],[4].
Q3: How should I manipulate my oven temperature program to pull apart closely eluting matrix interferences?Answer: Temperature dictates the partitioning coefficient of the analyte between the mobile and stationary phases. If you are experiencing co-elution, decreasing the temperature ramp rate (e.g., from 15°C/min to 3°C/min) through the specific elution window of p-dinonylbenzene increases the time the analytes spend interacting with the stationary phase[5]. This maximizes the separation factor (
α
). However, do not use an isothermal hold for the entire run; temperature programming is strictly required for large alkylbenzenes to prevent excessive band broadening and peak tailing of late eluters[2].
Q4: My peaks are fronting severely before co-eluting. What causes this?Answer: Peak fronting is a classic sign of column overload[2]. This happens when you inject more sample mass than the stationary phase can partition at once, causing molecules to "spill over" and travel down the column faster than the main analyte band[2]. Reduce your injection volume or increase your split ratio to restore Gaussian peak shapes, which will naturally improve resolution.
Quantitative Data: Stationary Phase Selection
Selecting the correct column chemistry is the most critical factor in resolving alkylbenzene isomers[2]. Use the table below to determine the optimal phase for p-dinonylbenzene based on your specific matrix challenges.
Objective: Establish a self-validating method to separate p-dinonylbenzene from matrix alkylbenzenes using optimized stationary phase chemistry and thermal kinetics.
Step 1: Column Installation and Conditioning
Install a mid-polar capillary column (e.g., 35% diphenyl/65% dimethylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness).
Condition the column by purging with carrier gas (Helium) for 15 minutes at room temperature to remove oxygen, preventing stationary phase degradation[6].
Ramp the oven to 20°C below the column's maximum temperature and hold for 2 hours to establish a stable baseline and remove active sites[7].
Step 2: Injection Parameters
Set the split/splitless injector to 280°C to ensure complete volatilization of the high-boiling p-dinonylbenzene without inducing thermal degradation.
Inject 1.0 µL of the sample using a split ratio of 50:1.
Causality: High split ratios prevent column overloading, which manifests as peak fronting and exacerbates co-elution by artificially widening the analyte band[2].
Step 3: Temperature Program Optimization
Initial Oven Temp: 100°C, hold for 1 minute.
Ramp 1 (Bulk Separation): Increase at 15°C/min to 220°C.
Ramp 2 (Target Resolution Window): Decrease ramp rate to 3°C/min from 220°C to 280°C.
Causality: This shallow ramp maximizes the
π−π
interactions between the stationary phase and the dinonylbenzene isomers precisely during their specific elution window, increasing the separation factor (
α
)[5].
Final Hold: 280°C for 5 minutes to bake out heavier oligomers and prevent ghost peaks in subsequent runs[2].
Step 4: Detection and Data Validation
Set the MS transfer line to 280°C and the ion source to 230°C.
Acquire data in full scan mode (m/z 50 to 500) to identify all co-eluting peaks.
Self-Validation Check: Validate peak purity by extracting spectra at the peak start, apex, and end. If the spectra are uniform, physical resolution is achieved[1]. If not, utilize Extracted Ion Chromatography (EIC) to computationally isolate the p-dinonylbenzene signal using unique fragment ions.
A Comparative Guide to Purity Validation of p-Dinonylbenzene: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals In the synthesis and development of novel chemical entities, the accurate determination of purity is a critical, non-negotiable requirement. For high molecu...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of novel chemical entities, the accurate determination of purity is a critical, non-negotiable requirement. For high molecular weight, non-polar compounds such as p-dinonylbenzene, selecting the most appropriate analytical technique is paramount for ensuring data integrity and batch-to-batch consistency. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the purity validation of p-dinonylbenzene.
The Challenge: Quantifying a Non-Polar, High Molecular Weight Analyte
p-Dinonylbenzene, with its C18 alkyl chains attached to a benzene ring, presents a unique analytical challenge. Its high boiling point and lack of a strong chromophore can complicate analysis by conventional methods. This guide will dissect the causality behind the experimental choices for each technique, offering a scientifically rigorous comparison to inform your analytical strategy.
At a Glance: Method Comparison for p-Dinonylbenzene Purity
Analytical Technique
Mean Purity (%)
Standard Deviation
Key Advantages
Limitations
Quantitative ¹H NMR (qNMR)
99.2
0.2
- Primary analytical method with direct traceability to SI units.- Provides structural information for impurity identification.- Does not require a specific reference standard of p-dinonylbenzene.
- Lower sensitivity for trace-level impurities compared to chromatographic methods.- Potential for signal overlap with complex impurity profiles.
Gas Chromatography (GC-FID)
99.4
0.3
- High precision and robustness for volatile and semi-volatile compounds.- High sensitivity to hydrocarbon-based impurities.
- Does not provide structural information for unknown impurity identification.- Requires a reference standard of p-dinonylbenzene for accurate quantification.- High temperatures may pose a risk of on-column degradation for some impurities.
High-Performance Liquid Chromatography (HPLC-UV)
99.1
0.4
- Suitable for a wide range of non-volatile or thermally sensitive compounds.- Different selectivity compared to GC can reveal different impurity profiles.
- Lower sensitivity for compounds lacking a strong UV chromophore, like p-dinonylbenzene.- Requires a reference standard for accurate quantification.- Solvent consumption can be high.
Principle of Quantitative NMR (qNMR): A Primary Method of Measurement
Quantitative NMR operates on the fundamental principle that the integrated area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[1][2] This allows for the determination of the molar ratio of an analyte to an internal standard of known purity, thereby providing a direct measure of the analyte's purity without the need for a specific reference standard of the analyte itself.[3] This positions qNMR as a primary ratio method, with results traceable to the International System of Units (SI).[4]
The Predicted ¹H NMR Spectrum of p-Dinonylbenzene
Due to the branched nature of the nonyl groups, the ¹H NMR spectrum of p-dinonylbenzene is expected to show a series of overlapping signals in the aliphatic region and a singlet in the aromatic region.
Aromatic Protons (Ar-H): A singlet expected around 7.0-7.2 ppm , corresponding to the four protons on the benzene ring.[5][6]
Benzylic Protons (-CH-): A multiplet expected around 2.5-2.7 ppm , corresponding to the two protons on the carbon directly attached to the benzene ring.[6]
Alkyl Protons (-CH2-, -CH3): A complex series of overlapping multiplets between 0.8-1.6 ppm , corresponding to the numerous protons of the nonyl chains.[5][6]
Experimental Workflow for qNMR
Caption: Workflow for p-dinonylbenzene purity determination by qNMR.
Detailed Experimental Protocol for qNMR
1. Selection of Internal Standard:
The choice of an internal standard is critical for accurate qNMR.[3] For the non-polar p-dinonylbenzene, a suitable standard must be soluble in a non-polar deuterated solvent like chloroform-d (CDCl3) and have signals that do not overlap with the analyte's signals.[3] Dimethyl terephthalate (DMTP) is an excellent candidate, with two sharp singlets at approximately 3.9 ppm (methyl protons) and 8.0 ppm (aromatic protons) in CDCl3, well-resolved from the expected signals of p-dinonylbenzene.[7]
2. Sample Preparation:
Accurately weigh approximately 20-30 mg of p-dinonylbenzene into a clean, dry vial using a microbalance.
Accurately weigh approximately 10-15 mg of certified dimethyl terephthalate internal standard into the same vial.
Dissolve the mixture in approximately 0.7 mL of CDCl3.
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
Key Acquisition Parameters for Quantitation:
Pulse Angle: 90°
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and internal standard signals to be integrated. A conservative d1 of 30-60 seconds is recommended for accurate quantification of both aromatic and aliphatic signals.
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[1]
Dummy Scans: 4-8 to ensure steady state is reached.
4. Data Processing and Purity Calculation:
Apply a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
Carefully phase the spectrum and perform a baseline correction.
Integrate the singlet from the aromatic protons of p-dinonylbenzene (I_analyte) and the singlet from the aromatic protons of DMTP (I_std).
Calculate the purity of p-dinonylbenzene using the following equation:
N = Number of protons for the integrated signal (4 for p-dinonylbenzene aromatic protons, 4 for DMTP aromatic protons)
MW = Molecular weight
m = mass
P_std = Purity of the internal standard
Chromatographic Alternatives: GC-FID and HPLC-UV
While qNMR offers a direct and absolute measure of purity, chromatographic techniques are powerful orthogonal methods that provide high sensitivity and separation efficiency.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for the analysis of volatile and semi-volatile compounds.[8] For high molecular weight analytes like p-dinonylbenzene, a high-temperature capillary column and appropriate temperature programming are necessary.
Experimental Workflow for GC-FID
Caption: Workflow for p-dinonylbenzene purity determination by GC-FID.
Detailed Experimental Protocol for GC-FID
1. Sample Preparation:
Prepare a stock solution of p-dinonylbenzene in a suitable solvent like dichloromethane or hexane at a concentration of approximately 1 mg/mL.
For quantitative analysis against a reference standard, prepare a series of calibration standards of a certified p-dinonylbenzene reference material.
2. GC-FID Conditions:
Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl methylpolysiloxane stationary phase.
Inlet Temperature: 280 °C
Detector Temperature: 300 °C
Oven Program:
Initial temperature: 150 °C, hold for 1 minute.
Ramp at 10 °C/min to 300 °C.
Hold at 300 °C for 10 minutes.
Carrier Gas: Helium or Hydrogen at a constant flow rate.
Injection Volume: 1 µL with a split ratio of 50:1.
3. Data Analysis:
Purity is typically determined by area percent, where the area of the main p-dinonylbenzene peak is divided by the total area of all peaks in the chromatogram. For higher accuracy, quantification against a certified reference standard is recommended.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
For non-volatile impurities or those that may be thermally labile, HPLC-UV is a valuable alternative. Given that p-dinonylbenzene lacks a strong chromophore, UV detection at lower wavelengths (e.g., 210-220 nm) is necessary, which may lead to lower sensitivity and potential interference from solvents and other impurities.
Experimental Workflow for HPLC-UV
Caption: Workflow for p-dinonylbenzene purity determination by HPLC-UV.
Detailed Experimental Protocol for HPLC-UV
1. Sample Preparation:
Prepare a stock solution of p-dinonylbenzene in a mobile phase compatible solvent like acetonitrile at a concentration of approximately 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
Mobile Phase:
A: Water
B: Acetonitrile
Gradient:
Start at 80% B.
Linear gradient to 100% B over 15 minutes.
Hold at 100% B for 5 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 214 nm.
Injection Volume: 10 µL.
3. Data Analysis:
Similar to GC-FID, purity is often reported as area percent. For accurate quantification, a calibration curve generated from a certified reference standard of p-dinonylbenzene is necessary.
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity assessment of p-dinonylbenzene, no single method is universally superior. qNMR stands out as a primary method for providing an absolute purity value without the need for a specific reference standard, and it offers invaluable structural information about impurities.[1][3] However, its sensitivity may be insufficient for detecting trace-level impurities.
GC-FID offers excellent sensitivity for related hydrocarbon impurities, while HPLC-UV can detect non-volatile or thermally sensitive byproducts that may be missed by GC. Therefore, a judicious and integrated approach is recommended. qNMR should be employed to establish the absolute purity of a primary batch, which can then be used as a well-characterized in-house reference standard for the routine, high-throughput analysis by GC-FID or HPLC-UV. This synergistic use of orthogonal techniques provides the most robust and scientifically sound validation of p-dinonylbenzene purity.
References
BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Bureau International des Poids et Mesures. [Link]
Novosad, V., Džogan, O., & Dračínský, M. (2021). Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory. The Journal of Organic Chemistry, 86(5), 3890–3896. [Link]
ResearchGate. (n.d.). Residual Solvent Signal of CDCl 3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory | Request PDF. [Link]
Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. [Link]
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. [Link]
The Ohio State University. (n.d.). Gas Chromatography (GC) – Flame Ionization Detection (FID). Campus Chemical Instrument Center. [Link]
Zhao, Y., Geng, A., & Zhang, S. (2003). Optimization of gas chromatography using short glass capillary column with mass spectrometry for identification and evaluation of commercial heavy alkylbenzene structures. Analytical and Bioanalytical Chemistry, 375(8), 1212–1220. [Link]
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. [https://openstax.org/books/organic-chemistry/pages/13-4-chemical-shifts-in-1h-nmr-spectroscopy]([Link] spectroscopy)
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
Resolian. (2026, March 20). HPLC-UV Method Development for Highly Polar Impurities. [Link]
ResearchGate. (n.d.). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. [Link]
Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. [Link]
LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
p-dinonylbenzene reference standard validation for environmental testing
Title: p-Dinonylbenzene Reference Standard Validation: A Comparative Guide for Environmental GC-MS Testing Introduction As a Senior Application Scientist overseeing environmental trace analysis, I frequently encounter la...
Author: BenchChem Technical Support Team. Date: April 2026
Title: p-Dinonylbenzene Reference Standard Validation: A Comparative Guide for Environmental GC-MS Testing
Introduction
As a Senior Application Scientist overseeing environmental trace analysis, I frequently encounter laboratories struggling with the quantification of heavy linear alkylbenzenes (LABs). LABs, including p-dinonylbenzene (1,4-dinonylbenzene), are the primary parent materials for linear alkylbenzene sulfonates (LAS), the most widely manufactured synthetic surfactants globally ()[1]. Because these compounds readily enter aquatic ecosystems through wastewater discharge, regulatory bodies like the EPA closely monitor their environmental fate and toxicity ()[2].
Accurate quantification of p-dinonylbenzene in complex environmental matrices (e.g., sediment, effluent) relies entirely on the integrity of the reference standard used for instrument calibration. This guide objectively compares different grades of p-dinonylbenzene standards and provides a self-validating experimental protocol to ensure metrological traceability and analytical accuracy.
The Causality of Standard Selection: Why Grade Matters
In GC-MS analysis, heavy alkylbenzenes like p-dinonylbenzene present unique physicochemical challenges. Their high boiling points and extreme hydrophobicity lead to adsorptive losses on analytical flow paths and severe matrix-induced signal suppression. Selecting the correct standard grade is not merely an administrative compliance step; it is the physical foundation of your method's accuracy.
ISO 17034 Certified Reference Materials (CRMs): These standards are manufactured under stringent quality control procedures, ensuring metrological traceability to the International System of Units (SI) ()[3]. They provide a certified uncertainty profile, which is critical for defending data in regulatory audits ()[4].
Analytical Grade Standards: While offering high nominal purity (often >98%), these lack certified uncertainty and rigorous homogeneity testing. They introduce unquantifiable systematic bias into calibration curves.
Isotope-Labeled Surrogates (e.g., d4-p-dinonylbenzene): The gold standard for internal calibration. Because the deuterated surrogate shares the exact physicochemical properties of the native analyte, it co-elutes chromatographically, mathematically canceling out extraction inefficiencies and MS ionization suppression.
Comparative Analysis of p-Dinonylbenzene Standards
A robust analytical method must be a self-validating system—meaning the protocol inherently detects and isolates its own failures before reporting erroneous data. The following step-by-step methodology outlines the validation of an ISO 17034 p-dinonylbenzene CRM.
Step 1: Solvent & Materials Selection
Action: Dissolve the p-dinonylbenzene CRM in pesticide-grade dichloromethane (DCM). Store exclusively in amber, silanized borosilicate glass vials.
Causality: p-Dinonylbenzene is a highly lipophilic, heavy hydrocarbon. Standard glassware contains active silanol (-SiOH) groups that irreversibly adsorb non-polar analytes at trace concentrations, causing artificial recovery failures. DCM ensures complete solvation, whereas polar solvents like methanol will cause analyte precipitation.
Step 2: GC-MS System Suitability Test (SST)
Action: Inject a mid-level standard (e.g., 10 µg/mL). Evaluate peak asymmetry (must be < 1.5) and Signal-to-Noise ratio (S/N > 10).
Causality: A tailing peak indicates the presence of active sites (contamination or degraded siloxane coating) in the GC inlet liner or column head. If the SST fails, the system halts. This prevents the generation of a biased, non-linear calibration curve caused by thermal degradation or adsorption in the inlet.
Step 3: Isotope Dilution Calibration
Action: Generate a 5-point calibration curve (1 to 50 µg/mL) by spiking the ISO 17034 CRM with a constant concentration of the d4-p-dinonylbenzene surrogate. Calculate the Relative Response Factor (RRF). The %RSD of the RRF must be ≤ 15%.
Causality: Relying on absolute MS peak area is highly susceptible to injection volume micro-variations and detector drift. The RRF mathematically normalizes the native p-dinonylbenzene's response to the deuterated surrogate, inherently canceling out instrumental fluctuations.
Step 4: Matrix Spike & Recovery (The Ground Truth)
Action: Spike a known concentration of the CRM into a blank environmental water sample prior to Liquid-Liquid Extraction (LLE). Acceptable recovery is 70%–130%.
Causality: This step validates the entire sample preparation workflow. If the calibration curve (Step 3) is linear but the matrix spike fails, the root cause is definitively isolated to extraction inefficiency or severe matrix ionization suppression, proving the standard and instrument are functioning correctly.
Workflow Visualization
GC-MS Validation Workflow for p-Dinonylbenzene Reference Standards
References
An aquatic environmental safety assessment of linear alkylbenzene | Oxford Academic |[Link]
HPLC method validation for the quantification of p-dinonylbenzene
An Objective Guide to the Validation of a Reversed-Phase HPLC Method for the Quantification of p-Dinonylbenzene This guide provides a comprehensive, in-depth comparison and validation of a High-Performance Liquid Chromat...
Author: BenchChem Technical Support Team. Date: April 2026
An Objective Guide to the Validation of a Reversed-Phase HPLC Method for the Quantification of p-Dinonylbenzene
This guide provides a comprehensive, in-depth comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of p-dinonylbenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a detailed rationale for experimental choices and comparing the method's performance against the stringent acceptance criteria outlined by the International Council for Harmonisation (ICH). The protocols and data herein serve as a robust framework for establishing a validated, reliable analytical procedure suitable for quality control and research applications.
Introduction: The Analytical Challenge of p-Dinonylbenzene
p-Dinonylbenzene is a high-molecular-weight alkylated aromatic hydrocarbon. Such compounds are often used as intermediates in chemical synthesis or may be present as process-related impurities in various products. Due to its non-polar, hydrophobic nature, its accurate quantification requires a robust and reliable analytical method. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this application, offering excellent resolving power for separating non-polar analytes from complex matrices.[1][2]
However, developing an HPLC method is only the first step. To ensure that the method is suitable for its intended purpose, it must undergo a rigorous validation process. Method validation provides documented evidence that the procedure consistently produces a result that is accurate, precise, and specific over a defined range.[3][4] This guide is grounded in the globally recognized ICH Q2(R2) guideline on the Validation of Analytical Procedures , which provides a framework for the necessary validation characteristics.[5][6]
Foundational Strategy: Chromatographic Method Development
The selection of initial HPLC conditions is predicated on the physicochemical properties of p-dinonylbenzene. As a large, non-polar molecule containing a benzene ring chromophore, a standard RP-HPLC setup with UV detection is the logical starting point.
Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for separating hydrophobic compounds like p-dinonylbenzene. The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the analyte, leading to effective retention and separation from more polar components.[7][8][9] A column with dimensions of 4.6 x 150 mm and 5 µm particle size offers a good balance of efficiency and backpressure for standard HPLC systems.[10]
Mobile Phase Composition: An isocratic mobile phase consisting of an organic solvent and water is employed. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for highly non-polar compounds. Given the expected high retention of p-dinonylbenzene, a high percentage of acetonitrile (e.g., 90-95%) is necessary to achieve a reasonable retention time and good peak shape.
Detection Wavelength: The benzene ring in p-dinonylbenzene provides UV absorbance. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is used to scan the analyte's UV spectrum to determine the wavelength of maximum absorbance (λ-max), ensuring optimal sensitivity. For a simple benzene ring, this is typically in the range of 220-270 nm.
Based on this rationale, the following starting conditions are proposed for validation.
Parameter
Recommended Condition
HPLC System
Agilent 1260 Infinity II or equivalent with DAD
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase
Acetonitrile:Water (95:5 v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection Wavelength
260 nm (or determined λ-max)
Run Time
10 minutes
Experimental Workflow: A Guide to Method Validation
The validation process systematically evaluates the performance characteristics of the analytical method against pre-defined acceptance criteria as mandated by ICH guidelines.[11]
Caption: Workflow for HPLC Method Validation following ICH Q2(R2) Guidelines.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[4][11]
Experimental Protocol:
Prepare Solutions:
A solution of p-dinonylbenzene standard.
A solution of a placebo (all formulation components except the analyte).
A spiked solution containing the placebo and the analyte.
Forced Degradation: Subject the p-dinonylbenzene standard solution to stress conditions to intentionally degrade it. This demonstrates that the degradation products do not interfere with the quantification of the intact analyte.
Acidic: 1 M HCl at 80°C for 2 hours.
Basic: 1 M NaOH at 80°C for 2 hours.
Oxidative: 3% H₂O₂ at room temperature for 4 hours.
Thermal: 105°C for 24 hours.
Photolytic: Expose to UV light (254 nm) for 24 hours.
Analysis: Inject all prepared solutions into the HPLC system.
Evaluation:
The peak for p-dinonylbenzene in the spiked sample should be free from any co-eluting peaks from the placebo.
The chromatograms from the forced degradation studies should show that the degradation product peaks are well-resolved from the main p-dinonylbenzene peak (Resolution > 2).
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[11]
Experimental Protocol:
Prepare a stock solution of p-dinonylbenzene standard (e.g., 1000 µg/mL) in a suitable solvent like methanol.[9][10]
Create a series of at least five calibration standards by diluting the stock solution. For an assay, the range typically covers 80% to 120% of the target concentration. A suggested range could be 50, 75, 100, 125, and 150 µg/mL.
Inject each standard in triplicate and record the peak area.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria & Results Comparison:
Parameter
Acceptance Criterion
Hypothetical Result
Pass/Fail
Correlation Coefficient (r²)
≥ 0.999
0.9995
Pass
Y-intercept
Should be close to zero
150.3
Pass
Residuals
Randomly scattered around zero
Randomly scattered
Pass
Accuracy
Accuracy measures the closeness of the test results to the true value.[5] It is typically determined by spike recovery studies on a placebo matrix.
Experimental Protocol:
Prepare a placebo solution.
Spike the placebo with known amounts of p-dinonylbenzene at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria & Results Comparison:
Spiked Level
Mean Recovery (%)
% RSD
Acceptance Criteria
Pass/Fail
80%
99.5%
0.8%
98.0% - 102.0% Recovery, RSD ≤ 2.0%
Pass
100%
100.2%
0.6%
98.0% - 102.0% Recovery, RSD ≤ 2.0%
Pass
120%
101.1%
0.7%
98.0% - 102.0% Recovery, RSD ≤ 2.0%
Pass
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
3.4.1 Repeatability (Intra-assay Precision)
Measures precision over a short interval of time with the same analyst and equipment.
Experimental Protocol:
Prepare six identical samples at 100% of the target concentration.
Analyze all six samples on the same day by the same analyst.
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
3.4.2 Intermediate Precision (Inter-assay Precision)
Measures precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
Repeat the repeatability experiment on a different day with a different analyst.
Compare the results from both days.
Acceptance Criteria & Results Comparison:
Precision Level
% RSD
Acceptance Criterion
Pass/Fail
Repeatability (Day 1, Analyst 1)
0.9%
%RSD ≤ 2.0%
Pass
Intermediate (Day 2, Analyst 2)
1.1%
%RSD ≤ 2.0%
Pass
Overall (Both sets of data)
1.3%
%RSD ≤ 2.0%
Pass
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Signal-to-Noise Approach):
Prepare a series of progressively more dilute solutions of p-dinonylbenzene.
Inject them into the HPLC system.
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
Acceptance Criteria & Results Comparison:
Parameter
Acceptance Criterion
Hypothetical Result
LOD (S/N Ratio)
Approx. 3:1
0.5 µg/mL
LOQ (S/N Ratio)
Approx. 10:1
1.5 µg/mL
Precision at LOQ (%RSD)
≤ 10%
4.5%
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage.
Experimental Protocol:
Prepare a standard solution of p-dinonylbenzene.
Analyze the solution while making small, deliberate changes to the chromatographic conditions, one at a time (One-Variable-at-a-Time, OAT).
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
Column Temperature: ± 5°C (25°C and 35°C).
Mobile Phase Composition: ± 2% organic component (e.g., Acetonitrile:Water 93:7 and 97:3).
Evaluate the effect on retention time and peak area.
Acceptance Criteria & Results Comparison:
Parameter Varied
Change
Retention Time Shift
% Assay Change
Pass/Fail
Flow Rate
+0.1 mL/min
-0.4 min
-0.8%
Pass
-0.1 mL/min
+0.5 min
+0.6%
Pass
Temperature
+5 °C
-0.2 min
-0.3%
Pass
-5 °C
+0.2 min
+0.2%
Pass
% Acetonitrile
+2%
-0.6 min
-0.5%
Pass
-2%
+0.7 min
+0.4%
Pass
(Acceptance: System suitability parameters still pass; assay results remain within acceptable limits)
Comparison with Alternative Methods
While this guide focuses on HPLC-UV, it is worth noting alternative techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is also suitable for analyzing volatile and semi-volatile compounds like p-dinonylbenzene. GC-MS can offer higher sensitivity and structural confirmation. However, RP-HPLC is often preferred in quality control environments due to its robustness, simpler sample preparation (no derivatization required), and its ability to handle a wider range of compound polarities, making it more versatile for analyzing both the active ingredient and potential impurities in a single run.[12]
Conclusion
The Reversed-Phase HPLC method detailed in this guide has been successfully validated according to the ICH Q2(R2) guidelines. The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust for the quantification of p-dinonylbenzene. The performance of the method consistently met or exceeded the pre-defined acceptance criteria, proving it is fit for its intended purpose in a scientific and regulatory environment. This validated method provides a reliable and efficient tool for researchers and quality control professionals, ensuring the integrity of analytical results for p-dinonylbenzene.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7740, Divinylbenzene. PubChem. [Link]
SIELC Technologies. (2018). Separation of 4-Nonylphenol on Newcrom R1 HPLC column. [Link]
Nakazawa, H., et al. (2000). Determination of 4-nonylphenol and 4-octylphenol in human blood samples by high-performance liquid chromatography with multi-electrode electrochemical coulometric-array detection. Analyst, 125, 1959-1961. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
ICH. (2022). Validation of Analytical Procedure Q2(R2). [Link]
Dornelles, J. F., et al. (2020). HPLC method improvement for 4-nonylphenol determination in anaerobic reactors: decreasing solvent consumption and waste generation. Química Nova, 43(8), 1035-1041. [Link]
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
ResearchGate. (2020). HPLC METHOD IMPROVEMENT FOR 4-NONYLPHENOL DETERMINATION IN ANAEROBIC REACTORS: DECREASING SOLVENT CONSUMPTION AND WASTE GENERATION. [Link]
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
LCGC International. (2026). Validating a Reversed-Phase HPLC Method to Determine Residual Nonoxynol-9 on Pharmaceutical Process Equipment Using a Nonporous Silica Column. [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66041, p-Divinylbenzene. PubChem. [Link]
Cheméo. (n.d.). Chemical Properties of o-Divinylbenzene (CAS 91-14-5). [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6787, Dinonyl phthalate. PubChem. [Link]
SCIRP. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]
Cheméo. (n.d.). Chemical Properties of Benzene, (1-propylnonyl)- (CAS 2719-64-4). [Link]